nor-NOHA (acetate)
nor-NOHA (acetate)
Brand Name:
Vulcanchem
CAS No.:
1140844-63-8
VCID:
VC0005271
InChI:
InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
SMILES:
CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
Molecular Formula:
C9H20N4O7
Molecular Weight:
296.28 g/mol
nor-NOHA (acetate)
CAS No.: 1140844-63-8
Inhibitors
VCID: VC0005271
Molecular Formula: C9H20N4O7
Molecular Weight: 296.28 g/mol
CAS No. | 1140844-63-8 |
---|---|
Product Name | nor-NOHA (acetate) |
Molecular Formula | C9H20N4O7 |
Molecular Weight | 296.28 g/mol |
IUPAC Name | acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |
Standard InChI | InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1 |
Standard InChIKey | PQFYTZJPYBMTCT-QTNFYWBSSA-N |
Isomeric SMILES | CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N |
SMILES | CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N |
Canonical SMILES | CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N |
Appearance | Assay:≥97%A lyophilized powder |
Synonyms | 2S-amino-4-[[(hydroxyamino)iminomethyl]amino]-butanoic acid, diacetate |
PubChem Compound | 16760508 |
Last Modified | Nov 11 2021 |
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